benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate
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Overview
Description
benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that features a benzyl group, a carbamate moiety, and a thiophene-pyridine hybrid structure
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation . This suggests that the compound may interact with its targets to induce changes at the cellular level.
Biochemical Pathways
Compounds with similar structures have been associated with antimicrobial activities . This suggests that the compound may affect pathways related to microbial growth and survival.
Pharmacokinetics
Compounds with similar structures have been shown to exhibit good scavenging potential , suggesting that they may have favorable bioavailability.
Result of Action
Based on the observed nuclear changes , it can be inferred that the compound may have cytotoxic effects.
Action Environment
The presence of certain moieties in similar compounds has been shown to affect their antimicrobial activity , suggesting that the compound’s efficacy may be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 4-pyridylmethylamine under acidic conditions to form the thiophene-pyridine intermediate.
Carbamate formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-acetic acid.
Pyridine derivatives: Compounds such as 4-pyridylmethylamine and 2-aminopyridine.
Carbamates: Compounds like benzyl carbamate and ethyl carbamate.
Uniqueness
benzyl N-[({[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamoyl)methyl]carbamate is unique due to its hybrid structure combining thiophene, pyridine, and carbamate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(2-thiophen-2-ylpyridin-4-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19(13-23-20(25)26-14-15-5-2-1-3-6-15)22-12-16-8-9-21-17(11-16)18-7-4-10-27-18/h1-11H,12-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINORVDXFRTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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